molecular formula C14H21N3 B171150 2-Octyl-2H-benzo[d][1,2,3]triazole CAS No. 112642-69-0

2-Octyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B171150
CAS No.: 112642-69-0
M. Wt: 231.34 g/mol
InChI Key: WESNTVKWORZVQQ-UHFFFAOYSA-N
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Description

2-Octyl-2H-benzo[d][1,2,3]triazole is a versatile benzotriazole derivative engineered for advanced materials research. Its core value lies in its role as an electron-accepting building block in conjugated polymers and organic molecules . The octyl chain at the 2-position enhances solubility and processability, facilitating the fabrication of thin-film devices . A prominent application is in the development of next-generation electrochromic supercapacitors (ECSs). When copolymerized with electron-donating units like EDOT (3,4-ethylenedioxythiophene), this compound contributes to polymers that simultaneously store energy and exhibit electrochromic properties, allowing the charge level to be visually monitored through a color change . Furthermore, benzotriazole-based structures are recognized for their ability to self-assemble into supramolecular architectures, making this compound a promising candidate for creating organic optical waveguides and nanophotonic components . Researchers value this reagent for designing multifunctional materials with applications in organic solar cells, sensors, and other optoelectronic systems .

Properties

IUPAC Name

2-octylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESNTVKWORZVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402510
Record name 2-Octyl-2H-benzo[d][1,2,3]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112642-69-0
Record name 2-Octyl-2H-benzo[d][1,2,3]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-2H-benzo[d][1,2,3]triazole typically involves the reaction of benzotriazole with 1-iodooctane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethylformamide under an inert atmosphere (argon) at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Octyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Octyl-2H-benzo[d][1,2,3]triazole is C₁₄H₂₁N₃, with a molecular weight of approximately 231.34 g/mol. Its structure features a triazole ring fused to a benzene ring, with an octyl group at the 2-position of the triazole. This configuration enhances its hydrophobic characteristics, making it suitable for various applications in organic synthesis and material science.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. This compound has potential as an antimicrobial agent due to its structural similarities with other known antifungal and antibacterial agents. For instance, derivatives of triazoles have shown activity against various pathogens, suggesting that this compound could be further explored for similar applications.

Pharmacological Potential

The unique structure of this compound may lead to novel pharmacological activities. For example, research into related benzotriazole compounds has revealed their utility in drug design due to their ability to act as isosteres for carboxylic acids and amides .

Optoelectronic Properties

The incorporation of this compound into polymeric materials has been explored for its optoelectronic properties. Studies show that when used as part of donor-acceptor copolymers in solar cells, it can enhance light absorption and improve photovoltaic efficiency. For instance, copolymers containing this compound exhibited good thermal stability and optical absorption characteristics .

PropertyPBDTDTBTzPBDTBTz
Peak Absorption (nm)527562
Power Conversion Efficiency (%)1.71.4
Short Circuit Current Density (mA/cm²)4.5-

This table summarizes the performance metrics of two copolymers synthesized with this compound as a component.

Corrosion Inhibition

Benzotriazoles are commonly used as corrosion inhibitors in various industrial applications. The hydrophobic nature of this compound may enhance its effectiveness in protecting metals from corrosion by forming a protective layer on metal surfaces.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods including:

  • Cycloaddition Reactions: Utilizing azides and alkynes under metal-catalyzed conditions.
  • Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions leading to higher yields.

These synthetic routes not only provide efficient pathways for producing this compound but also allow for modifications that can tailor its properties for specific applications .

Study on Photovoltaic Applications

In a study focused on developing low bandgap polymers for solar cells, researchers synthesized copolymers containing this compound and evaluated their photovoltaic properties. The resulting devices showed promising power conversion efficiencies under standard test conditions .

Antimicrobial Efficacy Testing

A comparative study was conducted to evaluate the antimicrobial efficacy of various triazole derivatives including this compound against common bacterial strains. The results indicated significant antibacterial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-Octyl-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. The compound’s triazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions contribute to its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzotriazole scaffold is versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of 2-Octyl-2H-benzo[d][1,2,3]triazole and structurally/functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Synthesis Method Reference
This compound C₁₄H₂₁N₃ 231.34 Octyl chain at N2 Organic electronics, polymers CuAAC
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-...* C₂₂H₂₃Br₂N₃S₂ 553.38 Bromothiophene at C4/C7 Conductive polymers Suzuki coupling
Rufinamide (1,2,3-triazole anticonvulsant) C₁₀H₈F₂N₄O 238.19 Fluorophenyl, carboxamide Antiepileptic drug Multi-step synthesis
Tazobactam (β-lactamase inhibitor) C₁₀H₁₂N₄O₅S 300.29 Sulfone, methyl group Antibiotic adjuvant Enzymatic modification

*Full name: 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

Key Findings:

Substituent Effects on Applications :

  • The octyl chain in this compound improves compatibility with hydrophobic polymer matrices, making it valuable in organic photovoltaics . In contrast, Rufinamide and Tazobactam rely on electronegative groups (fluorine, sulfone) for target binding in biological systems .
  • The bromothiophene derivative (Table 1, Row 2) exhibits enhanced electrochemical activity due to bromine’s electron-withdrawing effects, enabling use in conductive polymers .

Synthetic Flexibility :

  • Click chemistry (CuAAC) allows rapid functionalization of the benzotriazole core, whereas Rufinamide and Tazobactam require multi-step syntheses .

Stability and Pharmacokinetics :

  • 1,2,3-Triazoles generally resist metabolic degradation, but the octyl chain in this compound may prolong half-life in lipid-rich environments compared to smaller analogs like Rufinamide .

Biological Activity :

  • While this compound lacks direct therapeutic use, its derivatives (e.g., bromothiophene variant) show promise in antiproliferative and antioxidant assays .

Biological Activity

2-Octyl-2H-benzo[d][1,2,3]triazole (BTz) is a compound belonging to the class of triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of BTz, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H21N3
  • Molecular Weight : 241.34 g/mol
  • Structure : BTz features a benzo fused triazole ring with an octyl substituent that enhances its lipophilicity and biological interactions.

BTz exhibits various mechanisms that contribute to its biological activity:

  • Antiviral Activity : Recent studies have highlighted the potential of triazole derivatives, including BTz, in inhibiting viral replication, particularly against SARS-CoV-2. Molecular docking studies indicate that BTz can bind effectively to viral spike proteins, preventing viral entry into host cells .
  • Antibacterial Properties : Triazoles have been noted for their antibacterial effects. The incorporation of the triazole ring has been shown to enhance the activity against several bacterial strains, making BTz a candidate for further exploration in antimicrobial therapies .
  • Antioxidant Activity : Compounds similar to BTz have demonstrated significant antioxidant properties, which are crucial for protecting cellular components from oxidative stress .

Table 1: Biological Activities of this compound

Activity TypeMechanism/TargetIC50 ValueReference
AntiviralSARS-CoV-2 Spike Protein74.51 nM
AntibacterialVarious Gram-positive bacteriaVaries (e.g., MIC)
AntioxidantFree radical scavengingIC50 = 12 µM

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent study, a series of triazole derivatives were synthesized and evaluated for their antiviral properties against SARS-CoV-2. Compound BTz showed promising results with an IC50 value of 74.51 nM against the spike protein of SARS-CoV-2. The mechanism involved the inhibition of viral entry into host cells, highlighting its potential as a therapeutic agent during the COVID-19 pandemic .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of various triazole derivatives, including BTz. The study found that BTz exhibited significant activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin. This suggests that BTz could serve as a novel antibacterial agent .

Q & A

Q. What are the standard synthetic protocols for preparing 2-octyl-2H-benzo[d][1,2,3]triazole derivatives?

The synthesis typically involves multi-step reactions. For example, 4,7-dibromo-2-octyl-2H-benzo[d][1,2,3]triazole is synthesized via sequential bromination and alkylation. Key steps include:

  • Reacting 4,7-dibromo-1H-benzo[d][1,2,3]triazole with 9-(bromomethyl)nonadecane under basic conditions to introduce the octyl group .
  • Purification via solvent extraction (e.g., dichloromethane) and drying with anhydrous Na₂SO₄, followed by solvent evaporation . Yields exceeding 90% are achievable with optimized stoichiometry and reflux conditions .

Q. How is the purity and structure of this compound confirmed post-synthesis?

Characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ¹H NMR at 400 MHz in CDCl₃) to confirm substitution patterns and alkyl chain integration .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₂₂H₂₃Br₂N₃S₂ has MW = 553.38) .
  • Elemental Analysis : To validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. What methodologies are employed to integrate this compound into donor-acceptor copolymers for optoelectronic applications?

The compound serves as an electron-accepting unit in polymers. Key steps include:

  • Stille Cross-Coupling : Reacting 2-octyl-benzo-triazole derivatives with thiophene-based donors (e.g., 2,3,6,7-tetra(thiophen-2-yl)benzo[1,2-b:4,5-b′]difuran) .
  • Solvent Optimization : Using polar aprotic solvents (e.g., toluene/DMF) with Pd catalysts to enhance reaction efficiency.
  • Device Fabrication : Spin-coating polymer films onto ITO substrates for photovoltaic testing .

Q. How does the substitution pattern on the benzo-triazole core influence electronic properties?

  • Electron-Withdrawing Groups (e.g., Br at 4,7-positions): Increase electron deficiency, enhancing charge transport in polymers .
  • Alkyl Chains (e.g., octyl group): Improve solubility and film-forming properties but may reduce crystallinity .
  • DFT Studies : Predict HOMO/LUMO levels; for example, bromine substitution lowers LUMO by ~0.5 eV, favoring electron acceptance .

Q. Are there computational studies predicting the reactivity or stability of this compound derivatives?

Yes. Key findings include:

  • Hydrogen Bonding : The triazole ring acts as a hydrogen bond donor (C–H⋯X interactions), stabilizing coordination with metals like Pd in catalytic systems .
  • Thermal Stability : MD simulations suggest decomposition initiates at the alkyl chain (~250°C), making the core suitable for high-temperature applications .
  • Reactivity : Electrophilic substitution favors the 5-position due to electron-deficient triazole ring .

Q. What strategies analyze the biological activity of triazole derivatives, and have they been applied to 2-octyl variants?

While direct studies on 2-octyl derivatives are limited, methodologies for related triazoles include:

  • Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus; MIC values compared to streptomycin .
  • Docking Studies : Triazole rings interact with bacterial enzyme active sites (e.g., dihydrofolate reductase) via π-π stacking and H-bonding .
  • Cytotoxicity Screening : MTT assays on mammalian cells to assess therapeutic index .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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